Ethyl bis(methylsulfanyl)acetate
Description
Ethyl bis(methylsulfanyl)acetate (C₆H₁₀O₂S₂) is a sulfur-containing ester characterized by two methylsulfanyl (-S-CH₃) groups attached to an acetate backbone. This compound is widely utilized in heterocyclic chemistry as a precursor for synthesizing annulated pyrimidine systems and other complex structures. Its reactivity in [4+2] cyclocondensation reactions with 1,4-binucleophiles enables the formation of fused-ring systems, such as thieno[2,3-d]pyrimidines, which are relevant to pharmaceutical and agrochemical research .
Properties
CAS No. |
7023-83-8 |
|---|---|
Molecular Formula |
C6H12O2S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
ethyl 2,2-bis(methylsulfanyl)acetate |
InChI |
InChI=1S/C6H12O2S2/c1-4-8-5(7)6(9-2)10-3/h6H,4H2,1-3H3 |
InChI Key |
QHXKFJMNMUICNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(SC)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl bis(methylsulfanyl)acetate can be synthesized through the reaction of ethyl acetate with methylsulfanyl reagents under controlled conditions. One common method involves the use of ethyl acetate and methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl bis(methylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Ethyl bis(methylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of ethyl bis(methylsulfanyl)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s methylsulfanyl groups can participate in redox reactions, influencing oxidative stress pathways and modulating enzyme activities. Additionally, its ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Ethyl vs. Butyl Groups
Ethyl bis(methylsulfanyl)acetate belongs to a family of sulfur-substituted acetates. Key structural analogs include:
Key Differences :
- Lipophilicity: Larger alkyl groups (e.g., butyl) increase hydrophobicity, reducing water solubility but enhancing compatibility with non-polar solvents .
- Reactivity: Methylsulfanyl groups offer moderate electron-donating effects, facilitating cyclocondensation reactions.
Functional Group Variations: Esters vs. Heterocycles
This compound is distinct from sulfur-containing heterocycles, such as pyrimidine derivatives:
Key Differences :
- Complexity : Pyrimidine derivatives (e.g., 4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate) exhibit greater structural complexity and bioactivity compared to the simpler ester .
- Applications : this compound is primarily a synthetic intermediate, whereas Cangrelor demonstrates therapeutic utility due to its phosphonic acid and adenylic acid moieties .
Physical and Chemical Properties
| Property | This compound | Bis(ethylthio)acetate Methyl Ester | Bis(butylsulfanyl)phenyl Acetate |
|---|---|---|---|
| Boiling Point (°C) | ~220–240 (estimated) | ~250–270 | >300 |
| Solubility | Moderate in polar solvents | Low in water; soluble in DMSO | Insoluble in water; soluble in THF |
| Stability | Air-stable; moisture-sensitive | Similar stability | Highly stable |
Notes:
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